N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide
N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide
An In-depth Examination of its Core Properties for Researchers, Scientists, and Drug Development Professionals
Introduction: N-Acetyl-DL-penicillamine, a synthetic derivative of the amino acid penicillamine (B1679230), is a compound of significant interest in various scientific fields. Its utility stems primarily from its function as a chelating agent and its role as a crucial negative control in studies involving nitric oxide (NO) signaling. This technical guide provides a detailed overview of the fundamental properties of N-Acetyl-DL-penicillamine, its mechanism of action, and comprehensive experimental protocols for its key applications.
Core Properties and Data
N-Acetyl-DL-penicillamine is a white crystalline powder.[1] The addition of an acetyl group to the penicillamine structure enhances its stability and solubility compared to the parent compound.[2] It exists as a racemic mixture of D and L isomers, which can influence its biological activity and pharmacokinetics.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 59-53-0 | [3] |
| Molecular Formula | C₇H₁₃NO₃S | [3] |
| Molecular Weight | 191.25 g/mol | [2] |
| Melting Point | 186-189 °C (decomposes) | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL | [4] |
| pKa | pK1: 9.90 (30°C) | [4] |
| Appearance | White crystalline powder | [1] |
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-acetamido-3-methyl-3-sulfanylbutanoic acid | [2] |
| SMILES | CC(=O)NC(C(=O)O)C(C)(C)S | [5] |
| InChI | InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) | [3] |
Mechanism of Action
The primary mechanism of action of N-Acetyl-DL-penicillamine is its function as a chelating agent. The thiol (-SH) group within its structure can bind to heavy metal ions, such as mercury and copper, forming a stable complex that can then be excreted from the body.[2][6] This property is the basis for its use in toxicological studies and as a potential therapeutic agent for heavy metal poisoning.[7][8]
A second critical role of N-Acetyl-DL-penicillamine is as a negative control in experiments involving S-nitroso-N-acetyl-dl-penicillamine (SNAP). SNAP is a well-known nitric oxide (NO) donor that activates the soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[9][10] This NO/cGMP/PKG signaling pathway is crucial in processes like vasodilation and inhibition of platelet aggregation.[11][12] N-Acetyl-DL-penicillamine, lacking the S-nitroso group, does not generate NO and therefore does not activate this pathway, allowing researchers to isolate the effects of NO in their experiments.[13]
Key Experimental Protocols
In Vitro Heavy Metal Chelation Assay
This protocol outlines a general procedure for assessing the ability of N-Acetyl-DL-penicillamine to chelate mercury ions in an in vitro setting.
Objective: To determine the mercury chelating efficacy of N-Acetyl-DL-penicillamine.
Materials:
-
N-Acetyl-DL-penicillamine
-
Mercuric chloride (HgCl₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human erythrocytes
-
Centrifuge
-
Spectrophotometer or Atomic Absorption Spectrometer
Procedure:
-
Erythrocyte Preparation: Obtain fresh human blood and isolate erythrocytes by centrifugation. Wash the cells multiple times with cold PBS.
-
Mercury Loading: Incubate the isolated erythrocytes with a known concentration of HgCl₂ in PBS for a specified time (e.g., 1 hour) at 37°C to allow for mercury uptake.
-
Washing: After incubation, centrifuge the erythrocytes and wash them thoroughly with PBS to remove any unbound mercury.
-
Chelation Treatment: Resuspend the mercury-loaded erythrocytes in PBS containing various concentrations of N-Acetyl-DL-penicillamine. A control group with no chelating agent should be included.
-
Incubation: Incubate the samples for a set period (e.g., 2 hours) at 37°C to allow for chelation to occur.
-
Separation: Centrifuge the samples to pellet the erythrocytes.
-
Quantification: Carefully collect the supernatant and the erythrocyte pellet separately. Measure the mercury content in both fractions using a suitable analytical method like atomic absorption spectroscopy.
-
Analysis: Calculate the percentage of mercury removed from the erythrocytes by N-Acetyl-DL-penicillamine at each concentration.
In Vivo Mercury Detoxification Study in a Mouse Model
This protocol describes a typical in vivo experiment to evaluate the effectiveness of N-Acetyl-DL-penicillamine in promoting the excretion of mercury.
Objective: To assess the in vivo efficacy of N-Acetyl-DL-penicillamine in reducing mercury body burden.
Materials:
-
N-Acetyl-DL-penicillamine
-
Methylmercuric chloride (CH₃HgCl)
-
Laboratory mice
-
Metabolic cages for urine and feces collection
-
Analytical balance
-
Atomic Absorption Spectrometer
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Mercury Administration: Administer a single non-lethal dose of methylmercuric chloride to the mice via oral gavage or intraperitoneal injection.
-
Treatment Groups: Divide the mice into several groups: a control group receiving a vehicle (e.g., saline) and treatment groups receiving different doses of N-Acetyl-DL-penicillamine orally.[13]
-
Drug Administration: Begin the administration of N-Acetyl-DL-penicillamine shortly after mercury exposure and continue for a predetermined period (e.g., 7-14 days).
-
Sample Collection: House the mice in metabolic cages to allow for the separate collection of urine and feces throughout the study period.
-
Tissue Collection: At the end of the study, euthanize the mice and collect key organs such as the liver, kidneys, and brain.
-
Mercury Analysis: Homogenize the collected tissues and analyze the mercury content in the urine, feces, and tissue samples using atomic absorption spectroscopy.
-
Data Analysis: Compare the mercury levels in the different treatment groups to the control group to determine the effect of N-Acetyl-DL-penicillamine on mercury excretion and tissue distribution.
Platelet Aggregation Assay using SNAP with N-Acetyl-DL-penicillamine as a Control
This protocol details the use of N-Acetyl-DL-penicillamine as a negative control in a platelet aggregation assay induced by an agonist and inhibited by SNAP.
Objective: To demonstrate that the anti-platelet aggregation effect of SNAP is due to NO release, using N-Acetyl-DL-penicillamine as a control.
Materials:
-
S-nitroso-N-acetyl-dl-penicillamine (SNAP)
-
N-Acetyl-DL-penicillamine
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, collagen)
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
PRP Preparation: Obtain fresh whole blood from a healthy donor and prepare PRP by centrifugation.
-
Baseline Aggregation: In the aggregometer cuvette, add PRP and a stir bar. Record the baseline light transmission.
-
Agonist-Induced Aggregation: Add a platelet agonist (e.g., ADP) to the PRP and record the aggregation curve for a set period. This serves as the positive control for aggregation.
-
SNAP Inhibition: Pre-incubate PRP with SNAP for a few minutes before adding the agonist. Record the aggregation curve to observe the inhibitory effect of SNAP.
-
N-Acetyl-DL-penicillamine Control: Pre-incubate PRP with N-Acetyl-DL-penicillamine at the same concentration as SNAP for the same duration before adding the agonist. Record the aggregation curve.
-
Analysis: Compare the aggregation curves. The curve with SNAP should show significant inhibition of aggregation compared to the agonist-only control. The curve with N-Acetyl-DL-penicillamine should show little to no inhibition, demonstrating that the acetyl-penicillamine backbone itself does not inhibit aggregation and that the effect of SNAP is due to NO release.[12][14]
Visualizations
Signaling Pathway of SNAP and the Role of N-Acetyl-DL-penicillamine
Caption: The NO/cGMP/PKG signaling pathway activated by SNAP.
Experimental Workflow for In Vitro Mercury Chelation
Caption: Workflow for an in vitro mercury chelation assay.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for a platelet aggregation inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. NO-cGMP-PKG Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mercury poisoning and its treatment with N-acetyl-D,L-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. S-Nitroso-N-acetyl-DL-penicillamine = 97 , powder 67776-06-1 [sigmaaldrich.com]
- 12. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
